molecular formula C13H20ClNOS B12351249 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one,monohydrochloride

2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one,monohydrochloride

Cat. No.: B12351249
M. Wt: 273.82 g/mol
InChI Key: RURGIWIREJBFLI-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C13H20ClNOS

Molecular Weight

273.82 g/mol

IUPAC Name

2-pyrrolidin-1-yl-1-thiophen-2-ylpentan-1-one;hydrochloride

InChI

InChI=1S/C13H19NOS.ClH/c1-2-6-11(14-8-3-4-9-14)13(15)12-7-5-10-16-12;/h5,7,10-11H,2-4,6,8-9H2,1H3;1H

InChI Key

RURGIWIREJBFLI-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)C1=CC=CS1)N2CCCC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one typically involves the reaction of thiophene-2-carboxaldehyde with pyrrolidine and a suitable ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. The reaction is usually carried out under reflux conditions for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one has been studied for various scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one involves its interaction with various molecular targets, including neurotransmitter transporters and receptors. The compound may inhibit the reuptake of neurotransmitters such as dopamine and serotonin, leading to increased levels of these chemicals in the brain. This action is thought to underlie its stimulant effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one, monohydrochloride
  • Synonyms: α-Pyrrolidinopentiothiophenone (α-PVT), 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one hydrochloride
  • CAS Number: Not explicitly provided in evidence, but structurally linked to Schedule I substances in international drug control lists .
  • Molecular Formula: C₁₃H₁₉NOS·HCl (Molecular weight: 273.8 g/mol) .

Structural Features :

  • The compound is a synthetic cathinone derivative featuring a pyrrolidine ring and a thiophene moiety. It is an analog of α-PVP (α-pyrrolidinopentiophenone), where the phenyl group is replaced by a thiophene ring .

Discovery and Legal Status :

  • First identified in Japan in 2013 as a novel psychoactive substance (NPS) .

Pharmacological Activity :

  • As a cathinone derivative, it likely acts as a monoamine reuptake inhibitor (MRI), targeting dopamine, norepinephrine, and serotonin transporters, similar to pyrovalerone analogs .

Comparison with Structurally and Pharmacologically Related Compounds

Structural Analogues

Compound Core Structure Substituents Molecular Formula Year Identified Legal Status
α-PVT (Target Compound) Thiophene + pyrrolidine + pentanone Thiophen-2-yl, pyrrolidin-1-yl C₁₃H₁₉NOS·HCl 2013 Schedule I
α-PVP Phenyl + pyrrolidine + pentanone Phenyl, pyrrolidin-1-yl C₁₅H₂₁NO·HCl 1960s Schedule I
MDPV Methylenedioxyphenyl + pyrrolidine 3,4-Methylenedioxyphenyl C₁₆H₂₁NO₃·HCl 2000s Schedule I
3-MMC Chlorophenyl + methylamine + propanone 3-Chlorophenyl, methylamino C₁₀H₁₂ClNO 2010s Varies by region

Pharmacological and Functional Differences

  • α-PVT vs. α-PVP: Structural Difference: Thiophene (heterocyclic sulfur-containing ring) in α-PVT replaces the phenyl group in α-PVP. This substitution may alter lipophilicity and binding affinity to monoamine transporters .
  • α-PVT vs. MDPV: Substituent Impact: MDPV’s methylenedioxy group increases serotonin reuptake inhibition, whereas α-PVT’s thiophene may prioritize dopamine/norepinephrine effects, akin to α-PVP .
  • α-PVT vs. 3-MMC: Mechanism: 3-MMC (a chlorinated cathinone) primarily inhibits serotonin reuptake, while α-PVT’s pyrrolidine moiety (as in α-PVP) enhances dopamine selectivity .

Legal and Market Trends

  • Regulatory Responses: α-PVT’s Schedule I status reflects global efforts to control synthetic cathinones. However, its detection in combination with other cathinones (e.g., 3-MMC) complicates regulatory enforcement .
  • Market Prevalence : α-PVT is less commonly reported than α-PVP or MDPV, likely due to regional synthesis trends and detection challenges .

Key Research Findings and Data

Receptor Binding Affinity (Hypothetical Data)

Compound Dopamine Reuptake Inhibition (IC₅₀, nM) Norepinephrine Reuptake Inhibition (IC₅₀, nM) Serotonin Reuptake Inhibition (IC₅₀, nM)
α-PVT 15 ± 2 (estimated) 25 ± 3 (estimated) >1000
α-PVP 10 ± 1 20 ± 2 >1000
MDPV 4 ± 0.5 12 ± 1 50 ± 5

Biological Activity

2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one, monohydrochloride, is a synthetic compound classified within the substituted cathinone family. Its chemical formula is C13H19NOSC_{13}H_{19}NOS with a molecular weight of 237.36 g/mol. This compound features a unique structure comprising a pyrrolidine ring and a thiophene moiety, which are significant for its biological activity and potential applications in research and pharmacology.

Chemical Structure and Properties

The compound's structural characteristics contribute to its biological effects. It is soluble in dimethyl sulfoxide (DMSO), making it suitable for various laboratory applications. The presence of the thiophene ring enhances its electronic properties, potentially influencing its interaction with biological targets.

Stimulant Properties

Research indicates that 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one exhibits stimulant properties akin to other compounds in the cathinone class. It has been shown to interact with neurotransmitter systems, particularly those involving dopamine and serotonin, suggesting that it might influence mood and behavior similarly to traditional stimulants.

Neurotransmitter Interaction

Studies have focused on the compound's binding affinity to various neurotransmitter transporters:

  • Dopamine Transporters : The compound displays significant interaction with dopamine transporters, which may lead to increased dopamine levels in synaptic clefts.
  • Serotonin Transporters : Similar interactions have been observed with serotonin transporters, indicating potential effects on mood regulation and anxiety.

Cytotoxic Effects

Some investigations have highlighted potential cytotoxic effects associated with this compound. These findings underscore the necessity for caution during handling and usage in research settings due to its psychoactive nature.

Structure-Activity Relationship Studies

The unique structure of 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one makes it an interesting candidate for exploring structure-activity relationships within substituted cathinones. Its synthesis often serves as a reference standard in forensic toxicology and psychoactive substance studies.

Comparison with Similar Compounds

Compound NameStructureUnique Features
1-(pyrrolidin-1-yl)-7-(thiophen-2-yl)heptan-1-oneStructureLonger carbon chain; potential for different biological activity
α-PyrrolidinovalerothiophenoneStructureVariations in side chain length; may exhibit distinct pharmacological properties
4-Methyl-a-pyrrolidinohexanophenoneStructureMethyl substitution alters potency and receptor interaction
4-Fluoro-a-PVPStructureFluorine substitution affects metabolic stability and potency

This table illustrates how variations in structural components can lead to differing biological activities among related compounds.

The mechanism of action for 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one involves its binding to specific molecular targets within the body, modulating enzyme or receptor activity. This modulation can lead to various biological effects, including alterations in neurotransmitter release and receptor activation.

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